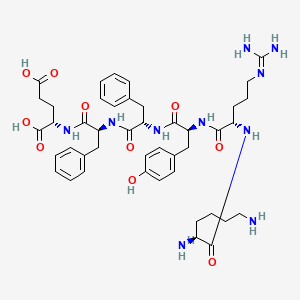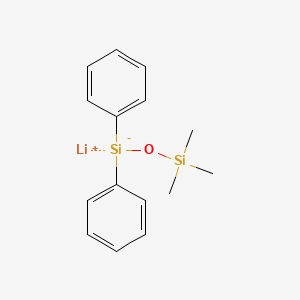
Lithium;diphenyl(trimethylsilyloxy)silanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;diphenyl(trimethylsilyloxy)silanide is a chemical compound with the molecular formula C15H19LiOSi2. It is a member of the silanide family, which contains an anionic silicon (IV) center. This compound is known for its unique structure, where a lithium ion is coordinated to a diphenyl(trimethylsilyloxy)silanide anion. The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;diphenyl(trimethylsilyloxy)silanide typically involves the reaction of diphenyl(trimethylsilyloxy)silane with a lithium reagent. One common method is the reaction of diphenyl(trimethylsilyloxy)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;diphenyl(trimethylsilyloxy)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other cations, and the silanide anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents like THF, hexane, and toluene are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce various organosilicon compounds .
Applications De Recherche Scientifique
Lithium;diphenyl(trimethylsilyloxy)silanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of lithium;diphenyl(trimethylsilyloxy)silanide involves its ability to act as a nucleophile or reducing agent. The lithium ion can coordinate with various electrophiles, facilitating nucleophilic substitution reactions. The silanide anion can donate electrons to form new bonds, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silanide: Another silanide compound with three trimethylsilyl groups.
Triphenylsilanide: Contains three phenyl groups attached to the silicon atom.
Tris(tert-butyl)silanide: Features three tert-butyl groups on the silicon atom.
Uniqueness
Lithium;diphenyl(trimethylsilyloxy)silanide is unique due to its specific combination of diphenyl and trimethylsilyloxy groups, which provide distinct reactivity and stability compared to other silanides. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
823207-28-9 |
|---|---|
Formule moléculaire |
C15H19LiOSi2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
lithium;diphenyl(trimethylsilyloxy)silanide |
InChI |
InChI=1S/C15H19OSi2.Li/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
Clé InChI |
YYFNLWSNUVLMRD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
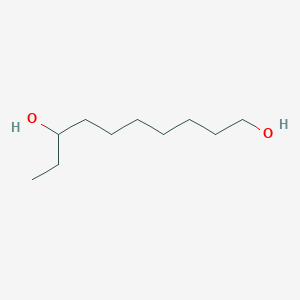

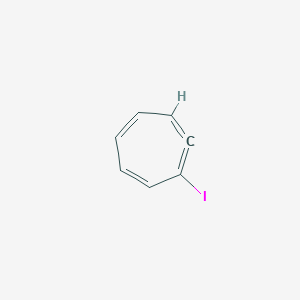
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
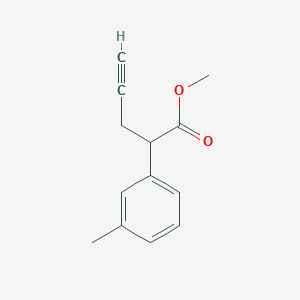
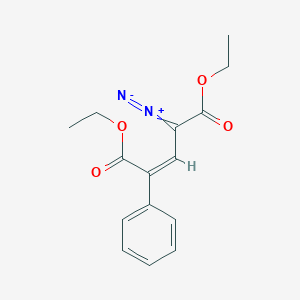
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
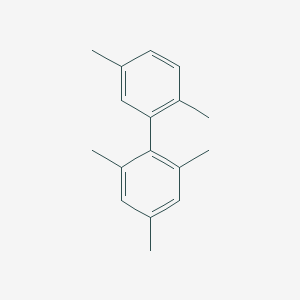
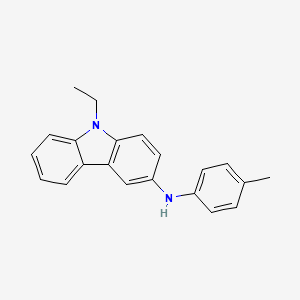
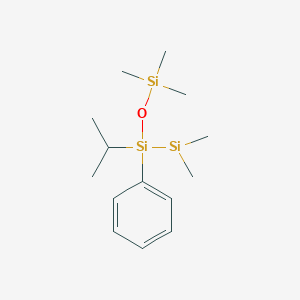
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

